molecular formula C24H25F3O4 B2375271 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 307507-88-6

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2375271
CAS No.: 307507-88-6
M. Wt: 434.455
InChI Key: XRNWJVBHARAEHW-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a poly-substituted aromatic core with distinct functional groups:

  • 3,5-Dimethylphenoxy at position 3: Enhances steric bulk and modulates electron density.
  • Hexyl chain at position 6: A hydrophobic alkyl group that likely improves lipophilicity and membrane permeability.
  • Hydroxyl group at position 7: Facilitates hydrogen bonding and solubility.
  • Trifluoromethyl (CF₃) at position 2: Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3O4/c1-4-5-6-7-8-16-12-18-20(13-19(16)28)31-23(24(25,26)27)22(21(18)29)30-17-10-14(2)9-15(3)11-17/h9-13,28H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNWJVBHARAEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC(=CC(=C3)C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves a multi-step process. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, and Lewis acids like aluminum chloride or zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or cation-exchange resins, can also be employed to facilitate the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl group at the 7-position can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Physicochemical Properties

The compound’s unique substituents differentiate it from other chromen-4-one derivatives. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name (Chromen-4-one Derivatives) Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-(3,5-Dimethylphenoxy), 6-hexyl, 7-OH, 2-CF₃ ~434.4* High lipophilicity, moderate solubility
Neobavaisoflavone 3-(4-OH-3-prenylphenyl), 7-OH 322.4 Moderate solubility, bioactive in neurostudies
5,7-Dihydroxy-2-(4-hydroxyphenyl) 2-(4-OH-phenyl), 5,7-diOH 270.2 High solubility (logP ~1.2), high bioavailability
Cyclohexyl 2-[3-(3,5-dimethylphenoxy)...] 3-(3,5-dimethylphenoxy), cyclohexyl ester ~480.5* Extremely lipophilic, low water solubility

*Calculated based on structural formula.

  • Hexyl vs. Prenyl/Alkyl Chains : The hexyl group in the target compound increases lipophilicity (predicted logP ~5.2) compared to shorter chains (e.g., neobavaisoflavone’s prenyl group, logP ~3.8) . This may enhance tissue penetration but reduce aqueous solubility.
  • Trifluoromethyl vs. Hydroxyl/Methoxy : The CF₃ group at position 2 stabilizes the chromen-4-one core via electron withdrawal, contrasting with electron-donating groups (e.g., OH or OCH₃ in –5), which increase polarity and solubility .
Table 2: Bioactivity Comparison
Compound Bioactivity (Reported or Predicted) Mechanism Insights
Target Compound Potential neuroactive/antioxidant* CF₃ stabilizes aromatic ring; hexyl aids membrane diffusion
Neobavaisoflavone Aβ42 aggregation inhibition Prenyl group enhances hydrophobic pocket binding
5,7-Dihydroxy derivatives High bioavailability (0.55–0.56) Multiple OH groups improve solubility and absorption

*Inferred from structural analogues in and .

Solubility and Pharmacokinetics

  • Solubility : The target compound’s hexyl and CF₃ groups likely reduce water solubility compared to polar derivatives like 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (). However, the 7-OH group may partially offset this via hydrogen bonding .
  • Bioavailability: notes that compounds with ≥3 hydroxyl groups achieve higher bioavailability scores (0.55–0.56). The target compound’s single OH group suggests lower bioavailability, necessitating formulation optimization .

Biological Activity

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic chromone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound belongs to a class of flavonoids known for their diverse biological properties, including antioxidant, anti-inflammatory, and lipid-lowering effects.

  • Molecular Formula : C23H24F3O3
  • Molecular Weight : 434.45 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

Antioxidant Activity

Chromones are known for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Lipid-Lowering Effects

Research has demonstrated that certain chromone derivatives exhibit lipid-lowering effects in hepatocytes. A study involving similar compounds indicated that they could inhibit lipid droplet formation in oleic acid-treated Huh7 cells, a model for human liver cells. The active compound showed significant inhibition of lipid accumulation with an IC50 value of 32.2 ± 2.1 μM without cytotoxicity (CC50 > 100 μM) . This suggests that this compound may possess similar lipid-modulating effects.

The mechanism through which this compound exerts its biological effects involves modulation of key metabolic pathways:

  • PPARγ Coactivator Activation : The compound has been shown to induce the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which plays a critical role in mitochondrial biogenesis and fatty acid oxidation .

Case Studies

  • Lipid Accumulation Study : In vitro studies have indicated that chromone derivatives can significantly reduce lipid droplet accumulation in hepatic cells. The study highlighted that while some derivatives were cytotoxic, others like the active compound demonstrated a favorable safety profile .
  • Antioxidant Efficacy : Another study focused on the antioxidant activity of various chromone derivatives, including those structurally similar to this compound. These compounds exhibited significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .

Data Table

PropertyValue
Molecular Weight434.45 g/mol
IC50 (Lipid Accumulation)32.2 ± 2.1 μM
CC50 (Cytotoxicity)>100 μM
Antioxidant ActivitySignificant

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